molecular formula C20H18ClN3O4S2 B2953582 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 866842-88-8

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2953582
CAS No.: 866842-88-8
M. Wt: 463.95
InChI Key: ORLGPRVUYYTYQZ-UHFFFAOYSA-N
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Description

2-{[5-(4-Chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a synthetic small molecule featuring a pyrimidinone core substituted with a 4-chlorobenzenesulfonyl group at position 5 and a thioacetamide moiety at position 2. The N-substituent of the acetamide is a 3,5-dimethylphenyl group. Structural determination of such compounds typically relies on X-ray crystallography, with programs like SHELX being widely used for refinement and analysis .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S2/c1-12-7-13(2)9-15(8-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)16-5-3-14(21)4-6-16/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLGPRVUYYTYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

A critical structural analog is N-(3,5-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide (), which differs in two key regions:

Aryl Group (N-Substituent): The target compound has a 3,5-dimethylphenyl group, whereas the analog features a 3,5-dimethoxyphenyl group.

Sulfonyl Substituent: The target compound’s 4-chlorobenzenesulfonyl group is replaced with a 4-ethylbenzenesulfonyl group in the analog.

Table 1: Structural and Hypothetical Property Comparison

Compound Aryl Group (N-Substituent) Sulfonyl Substituent Key Structural Effects
Target Compound 3,5-dimethylphenyl 4-chlorobenzenesulfonyl - Methyl groups increase lipophilicity and steric bulk.
- Chlorine enhances electron-withdrawing properties.
N-(3,5-dimethoxyphenyl)-...acetamide 3,5-dimethoxyphenyl 4-ethylbenzenesulfonyl - Methoxy groups improve solubility (polarity).
- Ethyl group adds bulk and moderate lipophilicity.

Impact of Substituents:

  • Methyl vs. Methoxy Groups: The 3,5-dimethylphenyl group in the target compound likely enhances membrane permeability due to higher lipophilicity, whereas the 3,5-dimethoxyphenyl analog may exhibit better aqueous solubility due to the polar methoxy groups.
  • Chlorine vs. In contrast, the 4-ethyl group in the analog contributes steric bulk without significant electronic effects.

Research Findings and Methodological Considerations

While direct pharmacological data for the target compound are unavailable in the provided evidence, crystallographic studies using SHELX programs (e.g., SHELXL, SHELXS) are critical for resolving molecular conformations and intermolecular interactions in such compounds . For example:

  • The pyrimidinone core’s planarity and hydrogen-bonding capacity (via the 6-oxo group) are likely conserved across analogs, influencing binding to biological targets.
  • Substituent variations (e.g., chloro vs. ethyl) may alter binding pocket compatibility in enzyme targets, such as sulfonamide-sensitive carbonic anhydrases or kinase domains.

Biological Activity

The compound 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, including antibacterial, anticancer, and enzyme inhibitory activities, drawing from diverse research studies.

Chemical Structure

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18ClN3O3S
  • Molecular Weight : 367.85 g/mol

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar compounds containing the 4-chlorobenzenesulfonyl moiety. For instance, derivatives demonstrated significant activity against various gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The synthesized compounds exhibited moderate to strong antibacterial efficacy, with some achieving submicromolar activity against methicillin-resistant strains .

CompoundActivity Against S. aureusActivity Against B. subtilis
Compound AStrongModerate
Compound BModerateStrong
Target CompoundPotentially strongNeeds further study

Anticancer Activity

The anticancer potential of this class of compounds has been explored through various assays. Compounds similar to the target molecule have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies indicated that these compounds can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been investigated. Notably, it has been linked to inhibition of acetylcholinesterase (AChE) and urease, which are significant in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The inhibition profiles suggest that modifications in the chemical structure can enhance or reduce enzyme affinity .

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive15
UreaseNon-competitive25

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives showed that modifications in the sulfonyl group significantly influenced antibacterial activity. The target compound's structural similarity suggests it may exhibit comparable or enhanced activity against resistant bacterial strains .
  • Cytotoxicity Assessment : In a study evaluating various acetamide derivatives for anticancer properties, the target compound was included in a broader screening process that identified several promising candidates with selective toxicity towards cancer cells while sparing normal cells .

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